Amphipathic peptide Tx348
Description
Amphipathic peptide Tx348 (UniProt ID: B8XH50) is a bioactive peptide identified through mass spectrometry-based proteomic analysis of venom components using in-solution digestion methods . This property is critical for membrane interactions, a hallmark of antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and venom-derived toxins .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FIMDLLGKIF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Amphipathic Peptides
Amphipathic peptides are characterized by their α-helical or β-sheet conformations, enabling selective interactions with lipid bilayers. Below, Tx348 is contextualized against key analogues:
2.1 Structural and Functional Analogues
2.1.1 L5K5W6 (KKLLKWLKKLL-amide)
- Design : A synthetic 11-residue cationic peptide with leucine (hydrophobic) and lysine (charged) residues arranged to form an amphipathic α-helix. Tryptophan (W) is positioned at the hydrophilic-hydrophobic interface to enhance membrane insertion .
- Activity : Exhibits broad-spectrum antimicrobial activity by disrupting bacterial membranes via electrostatic attraction (positive charge) and hydrophobic penetration .
- Comparison with Tx348: While Tx348’s sequence is unknown, its amphipathic classification suggests analogous mechanisms. However, Tx348’s natural origin (venom) may confer unique target specificity compared to synthetic L5K5W6 .
2.1.2 Lycotoxin-1 (LCTX)
- Origin: Spider venom-derived α-helical peptide with a hydrophilic face (+7 charge) and hydrophobic face (leucine, isoleucine) .
- Activity : Permeabilizes prokaryotic membranes and insect cuticles via charge-mediated binding and hydrophobic insertion. Also investigated for insecticidal applications .
- Comparison with Tx348: Both are venom-derived amphipathic peptides, but Tx348’s grouping with neurotoxins (e.g., Tx-2) suggests divergent targets, possibly ion channels rather than microbial membranes .
2.1.3 sC18 Variants
- Design : Shortened, pH-responsive CPPs optimized for drug delivery. A near-perfect amphipathic helix enhances endosomal escape and siRNA delivery .
- Activity : Achieves >80% gene silencing in vitro via membrane fusion and cargo release .
- Comparison with Tx348 : Tx348’s lack of reported delivery applications contrasts with sC18’s therapeutic focus. Structural optimization in sC18 highlights how Tx348 could be engineered for similar purposes .
2.2 Biophysical and Functional Metrics
The table below summarizes key properties of amphipathic peptides compared to Tx348 (inferred data in italics):
2.3 Mechanism of Action
- Membrane Interaction : Like L5K5W6 and lycotoxin-1, Tx348 likely disrupts membranes via (1) electrostatic attraction to anionic surfaces (e.g., bacterial membranes) and (2) hydrophobic insertion, causing leakage or pore formation .
- Selectivity: High positive charge (>+6) correlates with efficacy in active peptides (e.g., lycotoxin-1), whereas inactive peptides have lower charges (+2–+4.5) . Tx348’s charge is unspecified but likely falls within the active range given its venom-derived toxicity .
- Structural Dynamics : MDM2-binding p53 peptides adopt α-helical conformations with critical hydrophobic residues (Phe19, Trp23) . If Tx348 shares this topology, it may target protein-protein interfaces or lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
